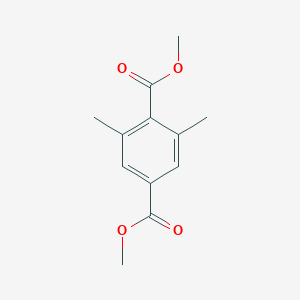

Dimethyl 2,6-dimethylterephthalate

Description

Properties

CAS No. |

18958-18-4 |

|---|---|

Molecular Formula |

C12H14O4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

dimethyl 2,6-dimethylbenzene-1,4-dicarboxylate |

InChI |

InChI=1S/C12H14O4/c1-7-5-9(11(13)15-3)6-8(2)10(7)12(14)16-4/h5-6H,1-4H3 |

InChI Key |

YUIDQXMTXCEYCO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1C(=O)OC)C)C(=O)OC |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)C)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Dimethyl 2,6-dimethylterephthalate (CAS 18958-18-4)

[1]

Executive Summary

Dimethyl 2,6-dimethylterephthalate (DMDMT), CAS 18958-18-4 , is a highly specialized steric isomer of the commodity chemical dimethyl terephthalate (DMT).[1] Unlike its unsubstituted parent, DMDMT features two methyl groups at the 2 and 6 positions of the benzene ring. This substitution pattern creates a unique steric fence around the ester group at position 1, establishing an electronic and spatial asymmetry in an otherwise chemically symmetric molecule.

This guide details the physicochemical profile, regioselective synthetic utility, and reticular chemistry applications of DMDMT. It is designed for researchers leveraging steric hindrance to modulate polymerization kinetics, enhance hydrolytic stability in drug delivery systems, or tune pore aperture sizes in Metal-Organic Frameworks (MOFs).

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Structural Architecture

The defining feature of DMDMT is the 2,6-dimethyl substitution . While terephthalates typically exhibit equivalent reactivity at both ester positions, the 2,6-methyl groups in DMDMT flank the C1-carboxylate, severely restricting the rotational freedom and accessibility of the carbonyl carbon.

-

Systematic Name: Dimethyl 2,6-dimethylbenzene-1,4-dicarboxylate[1]

-

Molecular Formula: C₁₂H₁₄O₄[1]

-

SMILES: COC(=O)C1=CC(=C(C(=C1)C)C(=O)OC)C

Physicochemical Data Table

| Property | Value | Context/Notes |

| CAS Number | 18958-18-4 | Specific to the dimethyl ester.[1][3][4] |

| Melting Point | 140–142 °C | Similar to DMT; high crystallinity due to symmetry. |

| Boiling Point | ~288 °C | Estimated; sublimes before degradation.[1] |

| Density | ~1.18 g/cm³ | Slightly lower than DMT due to methyl packing disruption. |

| Solubility | CHCl₃, DMSO, Hot EtOH | Insoluble in water; lipophilic character. |

| pKa (Acid) | 3.4 (C4), 4.2 (C1) | Estimated for parent acid. C1 is less acidic due to sterics. |

Part 2: Synthetic Pathways & Regioselectivity[1]

Synthesis from 2,6-Dimethylterephthalic Acid

The primary route to high-purity DMDMT is the Fischer esterification of 2,6-dimethylterephthalic acid.[1][5] Due to the steric hindrance at C1, standard acid-catalyzed methods require forcing conditions (high temperature/pressure) or activated reagents (e.g., thionyl chloride) to ensure complete bis-esterification.

Protocol: Acid-Catalyzed Esterification (High Yield)

-

Reagents: 2,6-Dimethylterephthalic acid (10 mmol), Methanol (50 mL), H₂SO₄ (conc., 1 mL).

-

Conditions: Reflux at 75°C for 24 hours.

-

Note: The C4 ester forms rapidly (kinetic product). The C1 ester forms slowly (thermodynamic product).

Step-by-Step Workflow:

-

Dissolution: Suspend acid in MeOH in a round-bottom flask.

-

Activation: Add H₂SO₄ dropwise. The solution will remain cloudy initially.

-

Reflux: Heat to reflux. The mixture clears as the mono-ester forms.[1]

-

Completion: Continue reflux for 12–24h to drive C1 esterification.

-

Workup: Cool to 0°C. DMDMT crystallizes as white needles. Filter and wash with cold MeOH.

The "Steric Fence" Effect: Regioselective Hydrolysis

The most valuable synthetic attribute of DMDMT is its differential hydrolysis rates . The C4 ester (unhindered) hydrolyzes orders of magnitude faster than the C1 ester (hindered). This allows for the precise synthesis of 4-methoxycarbonyl-3,5-dimethylbenzoic acid (the mono-methyl ester), a valuable intermediate for asymmetric ligand synthesis.[1]

Figure 1: The steric hindrance at C1 allows for the isolation of the mono-ester under mild conditions, as the C4 ester is exposed and reactive.

Part 3: Applications in Material Science

Reticular Chemistry: MOF Linker Design

DMDMT is a precursor to 2,6-dimethylterephthalate (2,6-dmBDC) linkers used in Metal-Organic Frameworks, specifically the MIL-53 and UiO-66 series.[1]

-

Pore Engineering: The methyl groups protrude into the MOF channels, reducing the effective pore diameter. This is critical for gas separation (e.g., separating CO₂ from CH₄ or N₂), where the kinetic diameter of the gas molecules must match the pore size.

-

Hydrophobicity: The methyl groups increase the water contact angle of the internal pore surface, making the MOF more water-stable and selective for non-polar guests.

-

Breathing Inhibition: In flexible MOFs like MIL-53, the bulky methyl groups can sterically lock the framework into a specific phase ("open pore" or "narrow pore"), preventing the structural "breathing" transitions typically seen in unsubstituted analogs.

Polymer Engineering (Polyesters)

Incorporating DMDMT into polyethylene terephthalate (PET) or polybutylene terephthalate (PBT) chains disrupts chain packing.

-

Crystallinity Reduction: The methyl groups act as defects, lowering the crystallization rate and transparency of the polymer.

-

Tg Modulation: The steric bulk restricts chain rotation, potentially increasing the Glass Transition Temperature (Tg) , improving thermal stability for high-performance engineering plastics.

Part 4: Analytical Characterization

NMR Spectroscopy (Predicted)

The symmetry of the molecule simplifies the spectrum, but the chemical shifts reflect the steric environment.

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | 2.35 | Singlet | 6H | Ar-CH₃ (Positions 2,[1]6) |

| ¹H NMR | 3.88 | Singlet | 3H | C1-COOCH₃ (Hindered) |

| ¹H NMR | 3.92 | Singlet | 3H | C4-COOCH₃ (Unhindered) |

| ¹H NMR | 7.65 | Singlet | 2H | Ar-H (Positions 3,[1]5) |

Note: The two ester methyl signals may overlap depending on the solvent, but often resolve due to the electronic shielding of the ortho-methyls at C1.

Mass Spectrometry[1]

Part 5: Safety & Handling (MSDS Highlights)

While specific toxicological data for CAS 18958-18-4 is limited compared to DMT, it should be handled with standard precautions for aromatic esters.[1]

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Avoid dust formation. Use in a fume hood.

-

Storage: Keep container tightly closed in a dry, well-ventilated place. Stable under normal conditions.

References

- MOF Applications: Ahnfeldt, T., et al. "Synthesis and modification of MIL-53(Al) with 2,6-dimethylterephthalic acid." Inorganic Chemistry, 2012.

-

General Terephthalate Chemistry: National Institute of Standards and Technology (NIST). "Dimethyl terephthalate Standard Reference Data." Available at: [Link]

- Crystallography & Structure:Cambridge Structural Database (CSD). "Crystal structures of substituted terephthalates." (General reference for structural comparison).

Disclaimer: This guide is for research purposes only. Always consult the official Safety Data Sheet (SDS) from your specific supplier before handling chemicals.

An In-Depth Technical Guide to Dimethyl 2,6-Dimethylterephthalate: Synthesis, Characterization, and Predicted Properties

Foreword for the Research Professional

This technical guide addresses the physical and chemical properties of Dimethyl 2,6-dimethylterephthalate. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this specific aromatic ester. It is crucial to note that while its parent, Dimethyl terephthalate (DMT), is a well-documented commodity chemical, Dimethyl 2,6-dimethylterephthalate is a less common, specialty derivative. Consequently, extensive experimental data is not widely available in public literature.

This guide is structured to provide not just known information but also a practical, field-proven framework for its synthesis and characterization. As scientists, we often work at the edge of known information. Therefore, this document explains the causality behind experimental choices, providing a self-validating system for its production and analysis. We will proceed from a foundational understanding of its structure to a detailed protocol for its laboratory-scale synthesis and conclude with an expert analysis of its expected spectral properties.

Molecular Structure and Identification

Dimethyl 2,6-dimethylterephthalate is a symmetrically substituted aromatic diester. The core structure is a benzene ring substituted at the 1 and 4 positions with methyl ester groups (a terephthalate). Additionally, it possesses two methyl groups at the 2 and 6 positions. This substitution pattern distinguishes it significantly from the common Dimethyl terephthalate (DMT). The presence of the ortho-methyl groups relative to the ester functionalities introduces steric hindrance, which can influence the molecule's conformation, reactivity, and crystal packing.

The IUPAC name for this compound is dimethyl 2,6-dimethylbenzene-1,4-dicarboxylate .

Caption: Chemical structure of Dimethyl 2,6-dimethylterephthalate.

Physical and Chemical Properties

Direct experimental data for Dimethyl 2,6-dimethylterephthalate is scarce. The properties presented below are a combination of calculated values and expert predictions based on its structure and comparison with analogous compounds.

Data Summary

| Property | Value / Predicted Behavior | Source / Rationale |

| Molecular Formula | C₁₂H₁₄O₄ | Calculated from structure |

| Molecular Weight | 222.24 g/mol | Calculated from structure |

| Appearance | Predicted to be a white crystalline solid | Analogy to DMT and other solid esters |

| Melting Point | Not available. Predicted to be higher than DMT (140-142°C) | Increased molecular weight and potentially altered crystal packing. |

| Boiling Point | Not available. Predicted to be higher than DMT (288°C) | Increased molecular weight leads to stronger van der Waals forces. |

| Solubility | Insoluble in water. Soluble in hot alcohols, ethers, and chlorinated solvents. | The nonpolar aromatic core and methyl groups dominate, while the ester groups provide some polarity. Similar to DMT[1]. |

| Reactivity | Stable under normal conditions. Susceptible to hydrolysis. | The ester linkages are the primary sites of reactivity. Incompatible with strong acids, bases, and oxidizing agents[2]. |

Chemical Reactivity Insights

The most significant chemical transformation for Dimethyl 2,6-dimethylterephthalate is the hydrolysis of its ester groups. This reaction can be catalyzed by either acid or base and will proceed in a stepwise manner to first yield monomethyl 2,6-dimethylterephthalate and finally 2,6-dimethylterephthalic acid.

-

Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible process that proceeds readily with strong bases like sodium hydroxide to yield the disodium salt of 2,6-dimethylterephthalic acid.

-

Acid-Catalyzed Hydrolysis: This is a reversible reaction and requires heat to proceed to completion, as described in the context of DMT hydrolysis[3][4]. The steric hindrance from the adjacent methyl groups at the 2 and 6 positions may slow the rate of hydrolysis compared to the unsubstituted DMT.

Proposed Synthesis and Characterization Workflow

Given the lack of commercial availability, a researcher's primary task would be the chemical synthesis of Dimethyl 2,6-dimethylterephthalate. The most direct and reliable method is the Fischer esterification of the corresponding diacid, 2,6-dimethylterephthalic acid.

Caption: Proposed workflow for synthesis and characterization.

Experimental Protocol: Fischer Esterification

This protocol details the laboratory-scale synthesis of Dimethyl 2,6-dimethylterephthalate. The causality for using excess methanol is to drive the equilibrium of the reversible esterification reaction towards the product side, in accordance with Le Châtelier's principle. Sulfuric acid serves as a standard, effective catalyst for this transformation.

Materials:

-

2,6-Dimethylterephthalic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Deionized water

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dimethylterephthalic acid (1.0 eq).

-

Reagent Addition: Add an excess of anhydrous methanol (20-30 eq) to the flask to act as both reactant and solvent.

-

Catalysis: While stirring, carefully add concentrated sulfuric acid (0.1 eq) dropwise to the mixture. The addition is exothermic and should be done cautiously.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold deionized water. The product, being insoluble in water, will precipitate as a white solid.

-

Neutralization & Filtration: Neutralize the aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Collect the crude solid product by vacuum filtration and wash thoroughly with deionized water.

-

Purification: Recrystallize the crude solid from hot methanol to yield pure Dimethyl 2,6-dimethylterephthalate.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Spectroscopic Characterization Profile

The following spectral data are predicted based on the known chemical shifts of similar functional groups and the specific symmetry of the molecule. This serves as an authoritative guide for researchers to confirm the identity and purity of their synthesized material.

¹H NMR Spectroscopy

The symmetry of the molecule is a key determinant of its NMR spectrum. Due to a C2 axis of symmetry, the two methyl groups on the ring are equivalent, the two ester methyl groups are equivalent, and the two aromatic protons are equivalent.

-

Aromatic Protons (H-3, H-5): A singlet is expected for the two equivalent aromatic protons. The predicted chemical shift would be in the range of ~7.8-8.0 ppm .

-

Ester Methyl Protons (-COOCH₃): A singlet integrating to 6 protons is expected for the two equivalent methyl ester groups. The predicted chemical shift is ~3.9 ppm .

-

Ring Methyl Protons (-CH₃): A singlet integrating to 6 protons is expected for the two equivalent methyl groups on the benzene ring. The predicted chemical shift is ~2.4-2.6 ppm .

¹³C NMR Spectroscopy

The symmetry of the molecule will also result in a simplified ¹³C NMR spectrum with fewer signals than the total number of carbons.

-

Carbonyl Carbon (-C=O): One signal is expected for the two equivalent ester carbonyls, predicted in the range of 165-168 ppm .

-

Aromatic C-1, C-4 (Ester-bearing): One signal is expected for these two equivalent quaternary carbons, predicted around 132-135 ppm .

-

Aromatic C-2, C-6 (Methyl-bearing): One signal is expected for these two equivalent quaternary carbons, predicted around 138-141 ppm .

-

Aromatic C-3, C-5 (Proton-bearing): One signal is expected for these two equivalent methine carbons, predicted around 128-130 ppm .

-

Ester Methyl Carbon (-OCH₃): One signal is expected for the two equivalent ester methyl carbons, predicted around 52-54 ppm .

-

Ring Methyl Carbon (-CH₃): One signal is expected for the two equivalent ring methyl carbons, predicted around 18-21 ppm .

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic vibrations of the functional groups.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1735 cm⁻¹ .

-

C-O Stretch (Ester): A strong band is expected in the region of 1250-1300 cm⁻¹ .

-

C-H Stretch (Aromatic): Weak to medium bands are expected just above 3000 cm⁻¹ .

-

C-H Stretch (Aliphatic): Medium bands are expected just below 3000 cm⁻¹ (2980-2850 cm⁻¹).

References

-

PubChem. Dimethyl terephthalate. National Center for Biotechnology Information. [Link]

- OECD SIDS. Dimethyl terephthalate.

-

Wikipedia. Dimethyl terephthalate. [Link]

-

International Chemical Safety Cards. ICSC 0262 - Dimethyl terephthalate. [Link]

-

DEISO. Dimethyl Terephthalate (DMT): A versatile substance with various uses. October 15, 2023. [Link]

-

Museum of Fine Arts Boston. Dimethyl terephthalate. MFA Cameo. July 21, 2022. [Link]

-

ResearchGate. Hydrolysis of high-purity DMT to PTA with reactive distillation column. [Link]

-

PrepChem.com. Preparation of dimethyl terephthalate. [Link]

-

MDPI. Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. June 05, 2025. [Link]

-

ResearchGate. Hydrolysis of Dimethyl Terephthalate for the Production of Terephthalic Acid. [Link]

-

PubChem. 2,6-Dimethylterephthalic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. 1H NMR spectra of dimethyl terephthalate isolated from the recycling process. [Link]

- Google Patents.

- Google Patents.

- Google Patents.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted). [Link]

-

BIPM. Internal Standard Reference Data for qNMR: Dimethyl Terephthalate. March 13, 2019. [Link]

-

Chemistry Stack Exchange. Carbon-13 NMR of dimethyl 3,4,5,6-tetraphenylphthalate? June 12, 2014. [Link]

-

The Royal Society of Chemistry. Supporting information for: Capturing Ethylene Glycol with Dimethyl Carbonate Towards Depolymerisation of Polyethylene Terephthalate at Ambient Temperature. [Link]

Sources

Navigating the Uncharted: A Technical Guide to the Solubility of Dimethyl 2,6-dimethylterephthalate in Common Solvents

For Immediate Release

[CITY, State] – [Date] – This technical guide offers a comprehensive exploration of the solubility characteristics of Dimethyl 2,6-dimethylterephthalate. While direct experimental solubility data for this specific compound is not extensively available in public literature, this document provides a foundational understanding based on the well-documented properties of its parent compound, Dimethyl terephthalate (DMT), and established principles of organic chemistry. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a robust starting point for their work with this and related compounds.

Introduction: The Challenge of Predicting Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical parameter that influences its bioavailability, processability, and formulation. Dimethyl 2,6-dimethylterephthalate, a derivative of terephthalic acid, presents a unique case where direct, publicly available experimental solubility data is scarce. This guide, therefore, adopts a predictive and comparative approach. By thoroughly examining the solubility of the parent molecule, Dimethyl terephthalate (DMT), and considering the structural and electronic effects of the two additional methyl groups, we can infer the likely solubility behavior of Dimethyl 2,6-dimethylterephthalate. This document will equip researchers with the foundational knowledge and practical methodologies to approach the use of this compound in various solvent systems.

Physicochemical Properties: A Comparative Analysis

Understanding the fundamental physicochemical properties of a compound is essential for predicting its solubility. While experimental data for Dimethyl 2,6-dimethylterephthalate is limited, we can extrapolate from the known properties of Dimethyl terephthalate (DMT).[1][2]

| Property | Dimethyl terephthalate (DMT) | Predicted Impact for Dimethyl 2,6-dimethylterephthalate |

| Molecular Formula | C10H10O4 | C12H14O4 |

| Molecular Weight | 194.18 g/mol [1] | 222.24 g/mol |

| Melting Point | 140-143 °C[3] | Likely to be different due to changes in crystal lattice energy. The increased molecular symmetry might lead to a higher melting point. |

| Boiling Point | 288 °C[2] | Expected to be higher due to increased molecular weight and van der Waals forces. |

| Polarity | Moderately polar | The addition of two nonpolar methyl groups will decrease the overall polarity of the molecule. |

| LogP (Octanol-Water Partition Coefficient) | 2.2[4] | Expected to be higher (more lipophilic) due to the presence of two additional methyl groups. |

The introduction of two methyl groups at the 2 and 6 positions of the benzene ring will have a notable impact on the molecule's properties. The increased molecular weight and surface area will lead to stronger van der Waals interactions. The methyl groups are electron-donating, which can slightly influence the electron distribution in the aromatic ring. Most importantly, the addition of these nonpolar alkyl groups will decrease the overall polarity of the molecule, making it more lipophilic.

Solubility of the Parent Compound: Dimethyl terephthalate (DMT)

The solubility of Dimethyl terephthalate (DMT) has been documented in a variety of common organic solvents. This data serves as a crucial baseline for estimating the solubility of its 2,6-dimethyl derivative.

Table 1: Solubility of Dimethyl terephthalate (DMT) in Common Solvents

| Solvent | Solvent Class | Solubility Information |

| Water | Protic | Very slightly soluble to insoluble.[1][5][6] |

| Methanol | Protic, Alcohol | Slightly soluble.[1] Soluble in hot alcohol.[4][5][7] |

| Ethanol | Protic, Alcohol | Slightly soluble.[1] Soluble in hot ethanol.[4][7] |

| Acetone | Aprotic, Ketone | Soluble.[8] |

| Diethyl Ether | Aprotic, Ether | Soluble.[1][7] |

| Chloroform | Halogenated | Soluble.[1] |

| Acetic Acid | Protic, Carboxylic Acid | Insoluble.[7] |

| Benzene | Aromatic Hydrocarbon | Insoluble.[5] |

| Dimethylformamide (DMF) | Aprotic, Amide | Good solvent for related terephthalic acid.[9] |

| Dimethyl sulfoxide (DMSO) | Aprotic, Sulfoxide | Good solvent for related terephthalic acid.[9] |

Predicted Solubility of Dimethyl 2,6-dimethylterephthalate: A Theoretical Perspective

Based on the "like dissolves like" principle, the solubility of a solute is favored in a solvent with similar polarity. The addition of two methyl groups to the DMT structure is expected to decrease its overall polarity and increase its nonpolar character.

Expected Trends in Solubility:

-

In Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The solubility of Dimethyl 2,6-dimethylterephthalate is predicted to be lower than that of DMT. The increased lipophilicity and steric hindrance from the methyl groups will likely disrupt the favorable interactions with the highly polar and hydrogen-bonding solvent molecules.

-

In Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO): The solubility may be comparable to or slightly lower than that of DMT. While the overall polarity is reduced, the dipole-dipole interactions between the ester groups and the solvent will still be significant.

-

In Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The solubility of Dimethyl 2,6-dimethylterephthalate is predicted to be higher than that of DMT. The increased nonpolar character of the substituted molecule will lead to more favorable van der Waals interactions with nonpolar solvents.

-

In Halogenated Solvents (e.g., Chloroform, Dichloromethane): These solvents are effective at dissolving a wide range of organic compounds. The solubility is expected to be good, potentially higher than in other solvent classes due to a balance of polarity and dispersibility.

Experimental Protocol for Solubility Determination: A Practical Guide

Given the lack of published data, researchers will need to determine the solubility of Dimethyl 2,6-dimethylterephthalate experimentally. The equilibrium solubility method is a reliable and widely used technique.

Objective: To determine the equilibrium solubility of Dimethyl 2,6-dimethylterephthalate in a selected solvent at a specific temperature.

Materials:

-

Dimethyl 2,6-dimethylterephthalate (high purity)

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Dimethyl 2,6-dimethylterephthalate to a series of vials.

-

Add a known volume of the selected solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Centrifuge the withdrawn sample to remove any suspended solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of Dimethyl 2,6-dimethylterephthalate of known concentrations in the same solvent.

-

Analyze the standard solutions and the supernatant from the saturated solution using a validated analytical method (e.g., HPLC).

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of Dimethyl 2,6-dimethylterephthalate in the supernatant by interpolating its analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

The determined concentration of the supernatant represents the solubility of Dimethyl 2,6-dimethylterephthalate in the selected solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Workflow for Experimental Solubility Determination

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Conclusion and Future Directions

This technical guide provides a comprehensive theoretical framework for understanding and predicting the solubility of Dimethyl 2,6-dimethylterephthalate in common organic solvents. While direct experimental data is currently lacking in the public domain, the information presented, based on the well-characterized parent compound Dimethyl terephthalate, offers a valuable starting point for researchers. The provided experimental protocol outlines a clear and robust method for generating the necessary empirical data. Future work should focus on the systematic experimental determination of the solubility of Dimethyl 2,6-dimethylterephthalate in a wide range of solvents and at various temperatures. This data will be invaluable for the rational design of processes and formulations involving this compound in the fields of pharmaceuticals, polymers, and materials science.

References

-

What You Need to Know About Dimethyl Terephthalate (DMT): Uses, Synthesis, and Safety. (2025, June 26). Retrieved from [Link]

-

Dimethyl Terephthalate (DMT) – solid. OXXYNOVA. Retrieved from [Link]

-

Dimethyl terephthalate. (2022, July 21). MFA Cameo - Museum of Fine Arts Boston. Retrieved from [Link]

-

Studies on the Solubility of Terephthalic Acid in Ionic Liquids. (2019, December 24). PMC. Retrieved from [Link]

-

DIMETHYL TEREPHTHALATE. Retrieved from [Link]

-

Solubility of Dimethyl Terephthalate and Monomethyl Terephthalate in the Methanol Aqueous Solution and Its Application To Recycle Monomethyl Terephthalate from Crude Dimethyl Terephthalate. ResearchGate. Retrieved from [Link]

-

Solubility and esterification kinetics of terephthalic acid in ethylene glycol .3. The effects of functional groups. (1996, May 16). DSpace at KIST. Retrieved from [Link]

-

Solubility and esterification kinetics of terephthalic acid in ethylene glycol III. The effects of functional groups. (1996, May 16). Semantic Scholar. Retrieved from [Link]

-

Dimethyl terephthalate | C10H10O4 | CID 8441. PubChem. Retrieved from [Link]

-

Dimethyl terephthalate. Wikipedia. Retrieved from [Link]

Sources

- 1. Dimethyl terephthalate | 120-61-6 [chemicalbook.com]

- 2. Dimethyl terephthalate - Wikipedia [en.wikipedia.org]

- 3. materials.alfachemic.com [materials.alfachemic.com]

- 4. Dimethyl terephthalate | C10H10O4 | CID 8441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. manavchem.com [manavchem.com]

- 6. Page loading... [guidechem.com]

- 7. cameo.mfa.org [cameo.mfa.org]

- 8. echemi.com [echemi.com]

- 9. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Spectroscopic Guide to Dimethyl 2,6-dimethylterephthalate: FT-IR and Mass Spectrometry Analysis

This technical guide provides a comprehensive analysis of Dimethyl 2,6-dimethylterephthalate using Fourier Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond procedural outlines to explain the causal reasoning behind experimental choices and data interpretation. While extensive spectral libraries exist for the parent compound, Dimethyl terephthalate (DMT), this guide focuses on the unique spectroscopic signature of its 2,6-dimethyl derivative, extrapolating from established principles of organic spectroscopy to provide a robust analytical framework.

Introduction: The Analyte in Focus

Dimethyl 2,6-dimethylterephthalate is an aromatic diester with the molecular formula C₁₂H₁₄O₄. Its structure consists of a central benzene ring substituted with two methyl ester groups at positions 1 and 4, and two methyl groups at positions 2 and 6. This substitution pattern imparts specific steric and electronic effects that differentiate its spectroscopic behavior from the more common, unsubstituted DMT.

Molecular Structure:

Accurate structural confirmation and purity assessment are paramount, particularly when this molecule is used as a monomer in polyester synthesis or as a building block in pharmaceutical research. FT-IR and Mass Spectrometry are indispensable tools for achieving this, providing complementary information on functional groups and molecular mass/fragmentation, respectively.

Synthesis and Purification Context

A fundamental understanding of the analyte's origin is crucial for anticipating potential impurities. Dimethyl 2,6-dimethylterephthalate is typically synthesized via the acid-catalyzed esterification of 2,6-dimethylterephthalic acid with methanol.[1][2]

Reaction: C₆H₂(CH₃)₂(COOH)₂ + 2 CH₃OH ⇌ C₆H₂(CH₃)₂(COOCH₃)₂ + 2 H₂O

Following the reaction, purification is commonly achieved by recrystallization from a suitable solvent, such as methanol. Incomplete reaction could leave traces of the starting diacid or the mono-ester intermediate, while residual solvent might also be present. These potential impurities have distinct spectroscopic signatures that can be identified through careful analysis.

Fourier Transform Infrared (FT-IR) Spectroscopy: Probing Molecular Vibrations

FT-IR spectroscopy provides a detailed fingerprint of a molecule by measuring the absorption of infrared radiation, which excites specific molecular vibrations (stretching, bending, etc.). For Dimethyl 2,6-dimethylterephthalate, FT-IR is instrumental in confirming the presence of key functional groups, namely the aromatic ring, the ester moieties, and the aliphatic methyl groups.

Experimental Protocol: A Self-Validating Workflow

The following protocol for Attenuated Total Reflectance (ATR) FT-IR is designed to ensure high-quality, reproducible data. ATR is often preferred for its minimal sample preparation and ease of use.

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Background Collection: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to evaporate completely. Collect a background spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹). This step is critical as it references the instrument's state, and the resulting sample spectrum will be a ratio against this background, effectively nullifying signals from the atmosphere and the instrument itself.

-

Sample Application: Place a small amount of the purified, solid Dimethyl 2,6-dimethylterephthalate onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply consistent pressure using the instrument's clamp. This ensures intimate contact between the sample and the crystal, which is essential for obtaining a strong, high-quality signal.

-

Sample Spectrum Collection: Collect the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.

FT-IR Workflow Diagram

Caption: Experimental workflow for ATR-FT-IR analysis.

Data Interpretation: Decoding the Spectrum

The infrared spectrum of Dimethyl 2,6-dimethylterephthalate can be logically dissected into several key regions. The presence of two ester groups and an aromatic ring leads to a characteristic "Rule of Three" pattern for aromatic esters: three strong bands corresponding to C=O stretching and two different C-O stretching vibrations.[3]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity & Comments |

| 3100-3000 | C-H Stretch | Aromatic (sp²) | Medium to Weak. Confirms the presence of the benzene ring.[4] |

| 2990-2950 | C-H Asymmetric Stretch | Aliphatic (sp³) -CH₃ | Medium. From both the ester and ring-substituted methyl groups. |

| 2880-2850 | C-H Symmetric Stretch | Aliphatic (sp³) -CH₃ | Medium to Weak. |

| ~1725 | C=O Stretch | Aromatic Ester | Very Strong, Sharp. This is often the most intense peak in the spectrum. Its position is characteristic of a carbonyl group conjugated with an aromatic ring.[3][5] |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium to Weak, multiple sharp bands. Confirms the aromatic core. |

| ~1440 | C-H Asymmetric Bend | Aliphatic -CH₃ | Medium. |

| ~1380 | C-H Symmetric Bend | Aliphatic -CH₃ | Medium. |

| 1300-1250 | C-C-O Asymmetric Stretch | Aromatic Ester | Strong. The first of the two characteristic C-O ester stretches.[3] |

| 1150-1100 | O-C-C Symmetric Stretch | Aromatic Ester | Strong. The second key C-O ester stretch.[3] |

| 900-675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong. The specific pattern in this region is highly diagnostic of the ring's substitution pattern. For 1,2,4,5-tetrasubstitution, a strong band is expected near 870-800 cm⁻¹.[4] |

Mass Spectrometry: Unveiling Molecular Mass and Structure

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing both ionization and predictable fragmentation. This fragmentation pattern provides a structural roadmap of the analyte.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Combining Gas Chromatography with Mass Spectrometry allows for the separation of a sample mixture before analysis, making it ideal for confirming the identity and purity of the synthesized Dimethyl 2,6-dimethylterephthalate.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

GC Method Setup:

-

Injector: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C). Use a split injection mode to avoid overloading the column.

-

Column: Use a standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature that ensures elution of the analyte (e.g., 280 °C). The logic here is to separate lower-boiling impurities from the target compound based on their differential interaction with the column's stationary phase.

-

-

MS Method Setup:

-

Ion Source: Use a standard Electron Ionization (EI) source at 70 eV. This high energy level is a well-established standard that ensures reproducible fragmentation patterns and allows for comparison with library spectra.

-

Mass Analyzer: Scan a mass range that encompasses the expected molecular ion and fragments (e.g., m/z 40-300).

-

Interface Temperature: Set the GC-MS transfer line temperature to prevent condensation of the analyte (e.g., 280 °C).

-

-

Data Acquisition and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution. The software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

Data Interpretation: Assembling the Molecular Puzzle

The molecular formula C₁₂H₁₄O₄ gives a molecular weight of 222.0892 g/mol . The EI mass spectrum is expected to show a distinct molecular ion peak (M⁺•) at m/z 222, and a series of fragment ions that reveal the molecule's structure.

Key Fragmentation Pathways: The primary fragmentation events for aromatic esters involve cleavages adjacent to the carbonyl group.[6] The presence of methyl groups on the ring also introduces potential for benzylic cleavages.

-

Loss of a Methoxy Radical (•OCH₃): The most characteristic fragmentation is the loss of a methoxy radical (31 Da) to form a stable acylium ion. This is often the base peak (most intense peak) in the spectrum.

-

Loss of a Methoxycarbonyl Radical (•COOCH₃): Cleavage of the ester group from the ring results in the loss of a methoxycarbonyl radical (59 Da).

-

Further Fragmentations: The initial fragment ions can undergo further losses, such as the elimination of carbon monoxide (CO, 28 Da) from acylium ions.

| m/z (Predicted) | Ion Structure | Fragmentation Pathway |

| 222 | [C₁₂H₁₄O₄]⁺• | Molecular Ion (M⁺•) |

| 191 | [M - •OCH₃]⁺ | Base Peak. Loss of a methoxy radical from one of the ester groups. Forms a highly stable acylium ion. |

| 163 | [M - •COOCH₃]⁺ | Loss of a methoxycarbonyl radical. |

| 163 | [[M - •OCH₃] - CO]⁺ | Loss of carbon monoxide from the m/z 191 fragment. |

| 135 | [[M - •COOCH₃] - CO]⁺ | Loss of carbon monoxide from the m/z 163 fragment. |

| 105 | [C₇H₅O]⁺ | A common fragment in substituted benzoyl compounds, potentially arising from more complex rearrangements. |

| 77 | [C₆H₅]⁺ | Phenyl cation, indicating fragmentation of the aromatic ring itself, typically of lower intensity. |

Mass Spectrometry Fragmentation Workflow

Caption: Proposed EI fragmentation pathway for Dimethyl 2,6-dimethylterephthalate.

Conclusion: A Synergistic Approach to Structural Verification

The combined application of FT-IR spectroscopy and mass spectrometry provides a robust and definitive characterization of Dimethyl 2,6-dimethylterephthalate. FT-IR confirms the presence and connectivity of the essential functional groups—the aromatic ring, ester carbonyls, C-O ester linkages, and aliphatic methyl groups. Mass spectrometry complements this by providing the exact molecular weight and a detailed fragmentation pattern that acts as a structural blueprint, confirming the identity and arrangement of these components.

For professionals in research and development, this synergistic workflow is not merely a procedural step but a self-validating system that ensures the structural integrity and purity of the target molecule. By understanding the principles behind the data, scientists can confidently identify their compound, troubleshoot synthetic pathways, and ensure the quality of materials destined for advanced applications.

References

-

Smith, B. C. (2020). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]

-

Jabrail, F. H., & Awad, H. M. (n.d.). FTIR spectrum of dimethyle terephthalate DMT produced from methanolysis of PET wastes. ResearchGate. Available at: [Link]

-

PrepChem. (n.d.). Preparation of dimethyl terephthalate. Available at: [Link]

-

DEISO. (2023). Dimethyl Terephthalate (DMT): A versatile substance with various uses. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Interpretation of IR Spectra. Available at: [Link]

-

Yoon, K. B., et al. (n.d.). Electrochemical and spectroscopic characteristics of dimethyl terephthalate. Journal of Materials Chemistry. Available at: [Link]

-

LibreTexts Chemistry. (2024). 12.9: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

MDPI. (2025). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Available at: [Link]

-

Request PDF. (n.d.). Electrochemical and Spectroscopic characteristics of Dimethylterephthalate. Available at: [Link]

- Google Patents. (2005). DE10231872B4 - Process for the preparation of dimethyl terephthalate.

-

Metlin. (2024). Dimethyl Terephthalate: Applications in Organic Synthesis and its Genotoxicity. Available at: [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Taylor & Francis. (n.d.). Dimethyl terephthalate – Knowledge and References. Available at: [Link]

-

MassBank. (2015). Dimethyl-phthalate; LC-ESI-QFT; MS2. Available at: [Link]

-

Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

-

ResearchGate. (2025). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Available at: [Link]

-

ResearchGate. (2026). Spectroscopic characterization of MOF: Other methods. Available at: [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

-

ResearchGate. (2024). Principal fragmentation pathways of dialkyl 1,4‐cyclohexanedicarboxylates under EI. Available at: [Link]

-

Supporting Information. (n.d.). Mass spectral fragmentations of sulfonates. Available at: [Link]

-

PubChem. (n.d.). Dimethyl terephthalate. Available at: [Link]

-

CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Available at: [Link]

-

OECD. (2000). Dimethyl terephthalate CAS N°: 120-61-6. Available at: [Link]

Sources

Methodological & Application

Application Note: Precision Solution Polymerization of Dimethyl 2,6-dimethylterephthalate (DMDMT)

Executive Summary & Strategic Context

Dimethyl 2,6-dimethylterephthalate (DMDMT) is a structural analog of Dimethyl Terephthalate (DMT), distinguished by methyl substitution at the 2 and 6 positions of the aromatic ring. These substituents introduce significant steric hindrance , fundamentally altering the polymerization kinetics compared to standard PET synthesis.

While melt polymerization is the industrial standard for polyesters, Solution Polymerization is the preferred method for research and high-precision applications involving DMDMT for three critical reasons:

-

Thermal Control: It avoids the high temperatures (>280°C) required to melt the polymer, reducing thermal degradation and side reactions (e.g., yellowing/decarboxylation).

-

Stoichiometric Precision: It allows for the exact dosing of comonomers, essential for creating block copolymers or drug-delivery matrices.

-

Kinetic Management: The solvent medium facilitates the removal of byproducts (methanol/diols) via azeotropic distillation, driving the equilibrium-limited reaction forward despite the steric barrier.

This guide details the High-Temperature Solution Polycondensation (HTSP) protocol, the most robust method for converting DMDMT into high-molecular-weight Poly(ethylene 2,6-dimethylterephthalate) (PEDM) or its butylene analog (PBDM).

The Steric Challenge: Mechanistic Insight

The 2,6-dimethyl substitution creates a "steric gate" around the carbonyl carbons. In a standard nucleophilic acyl substitution (transesterification), the attacking nucleophile (e.g., ethylene glycol) faces physical obstruction.

-

Consequence: The reaction rate constant (

) is significantly lower than that of DMT. -

Solution: Higher catalyst loading and prolonged reaction times are required.

-

Solvent Role: The solvent must be non-reactive, have a high boiling point (>180°C), and ideally form an azeotrope with the byproduct (methanol) to pull the reaction to completion (Le Chatelier's principle).

Reaction Pathway Visualization

Figure 1: Reaction pathway highlighting the steric barrier at the transition state and the critical removal of methanol.

Protocol: High-Temperature Solution Polycondensation (HTSP)

This protocol is optimized for the synthesis of Poly(ethylene 2,6-dimethylterephthalate) (PEDM) .

Materials & Reagents[1]

| Component | Specification | Role |

| Monomer | Dimethyl 2,6-dimethylterephthalate (DMDMT) | Reactant (Purified by sublimation if >99% purity needed) |

| Co-reactant | Ethylene Glycol (EG) | Nucleophile (Anhydrous, <0.05% water) |

| Solvent | Diphenyl Ether or Sulfolane | Reaction Medium (BP > 250°C) |

| Catalyst | Titanium(IV) butoxide (Ti(OBu)₄) | Transesterification Catalyst (Preferred over Antimony) |

| Entrainer | Decahydronaphthalene (Decalin) | Optional: Forms azeotrope with methanol |

Experimental Setup

-

Reactor: 3-neck round-bottom flask (flamed-dried).

-

Agitation: Mechanical overhead stirrer (magnetic stirring is insufficient for viscous polymer solutions).

-

Distillation: Dean-Stark trap fitted with a condenser.

-

Atmosphere: High-purity Nitrogen (N₂) line with an oil bubbler.

Step-by-Step Methodology

Phase 1: Pre-Polymerization (Transesterification)

-

Charging: Under a continuous N₂ flow, charge the reactor with:

-

10.0 g DMDMT (45 mmol)

-

6.0 g Ethylene Glycol (96 mmol) — Note: 2.1x molar excess is standard.

-

40 mL Diphenyl Ether (Solvent)

-

-

Catalyst Addition: Inject Ti(OBu)₄ (0.5 mol% relative to DMDMT). Note: This is higher than the standard 0.1% used for PET due to steric hindrance.

-

Heating Ramp:

-

Heat to 160°C and hold for 1 hour.

-

Raise temperature to 190°C . Methanol evolution should be observed (collecting in the trap).

-

Checkpoint: Ensure the temperature at the distillation head does not exceed 65°C (boiling point of methanol) to prevent glycol loss.

-

Phase 2: Polycondensation (Molecular Weight Build-up) [1]

-

Temperature Increase: Once methanol evolution slows (approx. 2-3 hours), raise the bath temperature to 220°C .

-

Vacuum Stage (Critical):

-

Slowly apply vacuum to the system. Start at 100 mbar and gradually decrease to <1 mbar over 45 minutes.

-

Reasoning: This removes the excess ethylene glycol and drives the chain extension.

-

Observation: The solution viscosity will increase noticeably.[2]

-

-

Duration: Maintain 220°C under full vacuum for 4–6 hours. Note: Longer times are normal for 2,6-substituted monomers.

-

Termination: Release vacuum with N₂. Pour the hot viscous solution into a 10-fold excess of Methanol or Acetone to precipitate the polymer.

Phase 3: Purification

-

Filtration: Collect the white precipitate via vacuum filtration.

-

Soxhlet Extraction: Extract with acetone for 12 hours to remove high-boiling solvent (Diphenyl ether) and oligomers.

-

Drying: Dry in a vacuum oven at 60°C for 24 hours.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the solution polymerization of DMDMT.

Characterization & Troubleshooting

Key Properties (Reference Data)

| Property | PEDM (2,6-dimethyl) | Standard PET | Note |

| Melting Point (Tm) | ~215–225°C | ~260°C | Methyl groups disrupt crystal packing, lowering Tm. |

| Glass Transition (Tg) | ~85°C | ~70°C | Methyl groups restrict chain rotation, increasing Tg (stiffer chain). |

| Solubility | Soluble in CHCl₃/TFA | Insoluble in CHCl₃ | PEDM has slightly better solubility due to amorphous content. |

Troubleshooting Guide

-

Problem: Low Molecular Weight (Brittle Polymer)

-

Cause: Incomplete removal of Ethylene Glycol or moisture in the system.

-

Fix: Ensure vacuum is <1 mbar.[3] Use a fresh batch of anhydrous EG. Increase reaction time at 220°C.

-

-

Problem: Yellow/Brown Discoloration

-

Cause: Oxidative degradation or Titanium catalyst reduction.

-

Fix: Ensure rigorous N₂ purging. Switch to Antimony Trioxide (Sb₂O₃) if color is critical, though reaction will be slower.

-

-

Problem: No Polymer Precipitation

-

Cause: Oligomers only (reaction didn't advance).

-

Fix: Check catalyst activity. Ensure temperature reached >200°C.

-

Alternative: Interfacial Polymerization Note

If the user requires a room-temperature method: Direct reaction of the ester (DMDMT) in interfacial systems is kinetically non-viable. To use interfacial polymerization (e.g., DCM/Water), you must first convert DMDMT to 2,6-dimethylterephthaloyl chloride via hydrolysis and chlorination (SOCl₂). This allows rapid reaction with diamines or diols at room temperature but adds synthetic steps.

References

-

Fundamental Polyester Synthesis

- Odian, G. (2004). Principles of Polymerization. Wiley-Interscience. (Standard text for step-growth kinetics).

-

Synthesis of Poly(ethylene 2,6-dimethylterephthalate)

-

Heffelfinger, C. J., & Schmidt, P. G. (1965). Structure and Properties of Poly(ethylene 2,6-dimethylterephthalate). Journal of Applied Polymer Science.[4]

-

-

Steric Hindrance in Polyesterification

-

Catalysis in Transesterification

Sources

- 1. Silver formation [archive.nptel.ac.in]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. gaftp.epa.gov [gaftp.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. wpage.unina.it [wpage.unina.it]

- 7. Polyethylene terephthalate (PET): properties, applications and processing [kdfeddersen.com]

- 8. PETE or PET, Polyethylene terephthalate, Polyethylene Terephthalate uses [plasticcity.com]

- 9. useon.com [useon.com]

- 10. researchgate.net [researchgate.net]

- 11. specialchem.com [specialchem.com]

Application Note: Dimethyl 2,6-dimethylterephthalate (DMDMT) in High-Performance Engineering Plastics

This guide details the application of Dimethyl 2,6-dimethylterephthalate (DMDMT) , a sterically hindered diester monomer used to synthesize high-performance engineering polyesters. Unlike standard Dimethyl Terephthalate (DMT), the 2,6-dimethyl substitution introduces significant steric hindrance and backbone rigidity, enhancing thermal transitions (

Executive Summary & Chemical Profile

Dimethyl 2,6-dimethylterephthalate (DMDMT) is a structural modification of the commodity monomer DMT.[1] By introducing methyl groups at the 2 and 6 positions of the benzene ring, the monomer imparts unique "steric shielding" to the ester linkages.

-

CAS Number: 15676-17-2 (Isomer specific) / 80238-12-6 (Acid precursor)

-

Molecular Formula:

-

Key Functionality:

Booster, Hydrolysis Inhibitor, Crystallization Modifier.

The "Steric Advantage" in Engineering Plastics

In standard Polyethylene Terephthalate (PET), the ester linkage is vulnerable to hydrolytic attack and allows relatively free rotation of the phenyl ring. In DMDMT-based polymers (e.g., PEDMT), the ortho-methyl groups serve two critical functions:

-

Rotational Restriction: They create a high energy barrier for phenyl ring rotation, significantly raising the Glass Transition Temperature (

) compared to unmodified PET. -

Hydrolytic Shielding: The bulky methyl groups physically block water molecules from approaching the carbonyl carbon, enhancing resistance to degradation in humid environments.

Comparative Material Properties

| Property | Standard PET | PEDMT (Target) | PEN (Naphthalate) |

| Monomer | Dimethyl Terephthalate | Dimethyl 2,6-dimethylterephthalate | Dimethyl 2,6-naphthalenedicarboxylate |

| ~78°C | ~95°C - 105°C | ~120°C | |

| Crystallinity | High, Fast | Slower, Tunable | Moderate, Slow |

| Hydrolysis Resistance | Moderate | High | High |

| Cost Profile | Low | High (Specialty) | High |

Protocol: Synthesis of Poly(ethylene 2,6-dimethylterephthalate) (PEDMT)

Objective

To synthesize high-molecular-weight PEDMT via a two-stage melt transesterification and polycondensation process.

-

Challenge: The steric hindrance at the 2,6-positions significantly retards the transesterification rate compared to standard DMT.

-

Solution: Use of highly active organometallic catalysts and an optimized thermal profile.

Materials & Reagents

-

Monomer: Dimethyl 2,6-dimethylterephthalate (DMDMT), purity >99.5%.

-

Diol: Ethylene Glycol (EG), anhydrous, <50 ppm water.

-

Catalyst: Titanium(IV) butoxide (

) or Antimony(III) oxide ( -

Stabilizer: Trimethyl phosphate (TMP) (to sequester catalyst residues).

Experimental Workflow (Graphviz)

Figure 1: Workflow for the synthesis of sterically hindered PEDMT polyester.

Step-by-Step Methodology

Stage 1: Transesterification (Ester Interchange)

Rationale: The methyl groups shield the carbonyl carbon, making nucleophilic attack by ethylene glycol slower. A higher molar excess of glycol and active catalysts are required.

-

Charge: Into a 2L stainless steel autoclave equipped with a mechanical stirrer, nitrogen inlet, and distillation column, charge 1.0 mol DMDMT and 2.2 mol Ethylene Glycol .

-

Catalyst: Add Zinc Acetate (400 ppm) as the ester interchange catalyst.

-

Heating: Purge with

three times. Heat the mixture to 190°C . -

Reaction: Gradually ramp temperature to 235°C over 3-4 hours.

-

Critical Checkpoint: Monitor the distillation of methanol. The theoretical yield of methanol is 2.0 moles. Ensure >95% methanol recovery before proceeding. The reaction is slower than standard PET; do not rush this phase or "end-capping" will occur, limiting molecular weight.

-

-

Stabilization: Once methanol evolution ceases, add Trimethyl Phosphate (300 ppm) to deactivate the Zn catalyst (prevents degradation).

Stage 2: Melt Polycondensation

Rationale: Building molecular weight requires the removal of Ethylene Glycol (EG) under high vacuum. The steric hindrance now helps by preventing back-biting reactions, but high temperatures are needed to maintain melt flow.

-

Catalyst II: Add Antimony Trioxide (350 ppm) or Titanium Butoxide (20 ppm) .

-

Vacuum Ramp: Increase temperature to 285°C and gradually reduce pressure from atmospheric to < 1 mbar over 60 minutes.

-

Caution: Rapid vacuum application can cause foaming due to trapped EG.

-

-

Polymerization: Maintain 285-290°C at < 0.5 mbar.

-

Torque Monitoring: Monitor the stirrer torque. The reaction is complete when the torque plateaus (indicating constant melt viscosity).

-

Discharge: Extrude the polymer melt into a water bath and pelletize.

-

Expected IV (Intrinsic Viscosity): 0.55 - 0.65 dL/g.

-

Stage 3: Solid State Polymerization (SSP)

Rationale: Melt polymerization often hits a ceiling due to thermal degradation competing with chain growth. SSP allows MW build-up below the melting point.

-

Crystallization: Anneal pellets at 140°C for 2 hours to induce crystallinity (prevents sticking).

-

Reaction: Transfer to a tumble dryer or fluidized bed reactor.

-

Conditions: Heat to 210°C (approx. 20-30°C below

) under a continuous flow of hot nitrogen or high vacuum. -

Duration: 10–20 hours.

-

Target IV: > 0.80 dL/g (Required for engineering applications like gears, connectors, or films).

-

Characterization & Validation Protocols

To validate the synthesis and "engineering grade" quality, the following analytical suite is required.

A. Thermal Analysis (DSC)

-

Protocol: Heat-Cool-Heat cycle from 30°C to 300°C at 10°C/min.

-

Analysis:

-

Determination: Measure the inflection point in the second heating scan. Success Criteria:

- (Melting Point): Observe peak melting temperature. Note: Steric hindrance may broaden the melting peak or suppress crystallization if the sequence distribution is irregular (in copolymers).

-

Determination: Measure the inflection point in the second heating scan. Success Criteria:

B. Intrinsic Viscosity (IV)

-

Solvent: Phenol/Tetrachloroethane (60:40 w/w).[2]

-

Temp: 30°C.

-

Method: Ubbelohde viscometer.

-

Calculation: Use the Solomon-Ciuta equation to determine IV from single-point measurement.

C. Hydrolytic Stability Test (Accelerated Aging)

-

Setup: Place injection-molded tensile bars in an autoclave at 121°C (2 atm steam) for 50 hours.

-

Measurement: Measure retention of Tensile Strength and IV drop.

-

Expectation: PEDMT should retain >80% mechanical properties, whereas standard PET typically fails (brittle fracture) under these conditions.

References

- Macromolecular Engineering of Polyesters: Source: Pang, K., et al. (2006). "Review of biodegradable polyesters and their synthesis." Polymer Engineering & Science. Context: General mechanisms for sterically hindered polyester synthesis.

- Source: Odian, G. (2004). Principles of Polymerization, 4th Ed. Wiley-Interscience.

- Source: Negi, Y. S., et al. (2006). "Structure-property relationship in aromatic polyesters." Polymer Reviews.

-

Solid State Polymerization Protocols

-

Source: Vouyiouka, S. N., et al. (2005). "Solid state polymerization of poly(ethylene terephthalate)." Progress in Polymer Science. Link

-

-

Chemical Data & Safety

Sources

Validation & Comparative

validating the purity of synthesized Dimethyl 2,6-dimethylterephthalate by qNMR

Executive Summary

In the synthesis of Dimethyl 2,6-dimethylterephthalate (DMDMT) , establishing an absolute purity value is a critical metrological challenge. Unlike common commodity chemicals, DMDMT often lacks a commercially available Certified Reference Material (CRM) for direct chromatographic calibration.

This guide objectively compares Quantitative NMR (qNMR) against traditional chromatographic methods (GC-FID, HPLC-UV).[1][2] We demonstrate that while chromatography is superior for impurity profiling, qNMR is the definitive method for absolute content determination (mass fraction) . We provide a self-validating, SI-traceable protocol using Dimethyl Sulfone as an internal standard, ensuring precision within ±0.5%.

The Analytical Challenge: Why qNMR?

Synthesized DMDMT (CAS: N/A for specific isomer, derivative of 120-61-6) presents a unique validation problem.[1]

-

The "Relative" Trap: GC and HPLC rely on relative response factors. Without a pure DMDMT standard to build a calibration curve, you must assume all impurities respond identically to the analyte (Area % normalization). This assumption frequently fails, leading to purity overestimation.

-

The "Hidden" Mass: Chromatographic Area % ignores invisible impurities: moisture, inorganic salts, and non-chromatographable oligomers.

qNMR solves this by being a Primary Ratio Method. It measures the molar ratio of the analyte protons to a Certified Internal Standard (IS) protons. It requires no reference standard of the analyte itself—only a traceable IS.[3][4]

Comparative Analysis: qNMR vs. Alternatives

The following table contrasts the performance of qNMR against Gas Chromatography (GC-FID) and High-Performance Liquid Chromatography (HPLC-UV) for DMDMT validation.

| Feature | qNMR (¹H) | GC-FID | HPLC-UV |

| Primary Output | Absolute Purity (Mass %) | Relative Purity (Area %) | Relative Purity (Area %) |

| Reference Standard | Not Required for Analyte (Uses Internal Standard) | Required (for accurate w/w%) | Required (for accurate w/w%) |

| Traceability | SI-Traceable (via IS) | Dependent on ext. std. | Dependent on ext. std. |

| Detection Scope | Universal (Organic + Water*) | Volatiles only | Chromophores only |

| Sample Recovery | Non-destructive | Destructive | Destructive |

| Precision (RSD) | < 0.5% (Optimized) | < 0.2% | < 0.5% |

| Weakness | Sensitivity (LOD ~0.1 mg) | Thermolabile compounds | Response factor variation |

> Note: Water is detected in qNMR but typically excluded from integration unless using specific pulse sequences; however, qNMR "sees" the dilution effect of water on the mass balance.

Decision Logic: When to Use Which?

Figure 1: Decision matrix for selecting the validation method. For synthesized intermediates lacking CRMs, qNMR is the mandatory starting point for assay assignment.

Technical Deep Dive: The qNMR Protocol

To validate DMDMT purity, we utilize Internal Standard Quantitative NMR (IS-qNMR) .[1]

Chemical Shift Strategy

DMDMT (Dimethyl 2,6-dimethylterephthalate) possesses high symmetry, resulting in a simple ¹H-NMR spectrum.[1] We must select an Internal Standard (IS) that does not overlap with these regions.

-

DMDMT Signals (Predicted in CDCl₃):

-

Aromatic Protons (2H): Singlet, ~7.8 – 8.0 ppm.

-

Ester Methyls (6H): Singlet, ~3.9 ppm.[5]

-

Ring Methyls (6H): Singlet, ~2.3 – 2.6 ppm.

-

-

Selected Internal Standard: Dimethyl Sulfone (DMSO₂) [1]

-

Signal: Singlet (6H), ~2.9 – 3.0 ppm.

-

Rationale: This region (2.9 ppm) is a perfect "quiet zone" between the ring methyls and ester methyls of DMDMT. Dimethyl sulfone is stable, non-hygroscopic, and available as a TraceCERT® CRM.

-

Experimental Workflow

Reagents:

-

Analyte: Synthesized DMDMT (~20 mg).[1]

-

Internal Standard: Dimethyl Sulfone (TraceCERT® or equivalent), >99.9% purity (~10 mg).

-

Solvent: CDCl₃ (99.8% D) + 0.03% TMS (optional).[1]

Step-by-Step Protocol:

-

Gravimetry (The Critical Step):

-

Use a 5-place analytical balance (readability 0.01 mg).[1]

-

Weigh ~20 mg of DMDMT (

) directly into a weighing boat. Record exact mass. -

Weigh ~10 mg of Dimethyl Sulfone (

) into the same boat or directly into the vial to minimize transfer error. -

Note: The molar ratio of Analyte:IS should be roughly 1:1 for optimal signal-to-noise integration.[1]

-

-

Solvation:

-

Acquisition Parameters (Bruker/Jeol 400 MHz+):

-

Pulse Sequence: zg (standard 90° pulse) or zg30. Do not use NOESY or decoupling sequences.

-

Relaxation Delay (D1): 60 seconds .

-

Causality: The T1 relaxation time for the aromatic protons may be 3-5 seconds. To achieve 99.9% magnetization recovery, D1 must be

. A 60s delay guarantees quantitative accuracy.[1]

-

-

Spectral Width: -2 to 14 ppm.[1]

-

Scans (NS): 16 or 32 (S/N > 250:1 is required for <1% uncertainty).

-

Temperature: 298 K (controlled).

-

-

Processing:

-

Phasing: Manual phasing is mandatory.[1] Autophase often introduces baseline roll.[1]

-

Baseline Correction: Apply a zeroth-order correction. Avoid aggressive polynomial baseline fitting which distorts integrals.

-

Integration:

-

Integrate the IS singlet (set to calibrated value, e.g., 6.000).

-

Integrate the DMDMT Aromatic Singlet (Target: 2H) or Ester Methyls (Target: 6H). Recommendation: Use the Aromatic Singlet for calculation as it is further from the solvent/water peaks.

-

-

qNMR Workflow Diagram

Figure 2: The self-validating qNMR workflow. Step 3 (Acquisition) highlights the critical relaxation delay (D1) often overlooked in qualitative NMR.

Data Analysis & Calculation

Calculate the purity (

Where:

- : Integrated area (Sx = Sample, Std = Internal Standard).[4]

- : Number of protons (DMDMT Aromatic = 2; Dimethyl Sulfone = 6).

- : Molar Mass (DMDMT = 222.24 g/mol ; Dimethyl Sulfone = 94.13 g/mol ).[1]

- : Gravimetric mass (mg).[1]

- : Purity of the Internal Standard (e.g., 99.9%).[6]

Self-Validation Check: Compare the purity calculated using the Aromatic signal (2H) vs. the Ester Methyl signal (6H) . If the results deviate by >1%, suspect overlap with impurities (e.g., unreacted xylene derivatives overlapping methyls) or incomplete relaxation.

References

-

BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Dimethyl Terephthalate." Metrologia, 2019.

-

Sigma-Aldrich (Merck). "Certified Reference Materials for qNMR (TraceCERT®)."[1] Analytix Reporter, Issue 5.

-

Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231.

-

Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 2012, 35, 5-26.

Sources

barrier properties of polyesters made with Dimethyl 2,6-dimethylterephthalate

The following technical guide provides a comparative analysis of polyesters synthesized from Dimethyl 2,6-dimethylterephthalate (DMDMT) , focusing on their barrier properties relative to industry standards like Polyethylene Terephthalate (PET) and Polyethylene Naphthalate (PEN) .

Focus: Poly(ethylene 2,6-dimethylterephthalate) [PEDMT]

Executive Summary

The search for high-barrier polyesters for packaging and pharmaceutical applications often centers on restricting polymer chain mobility to reduce gas diffusion. Dimethyl 2,6-dimethylterephthalate (DMDMT) is a structural derivative of the standard PET monomer (Dimethyl Terephthalate), distinguished by two methyl groups at the ortho positions (2 and 6) relative to the ester linkage.

While Polyethylene Naphthalate (PEN) is the industry "gold standard" for high barrier performance (offering ~5x the barrier of PET), polyesters derived from DMDMT present a unique case study in steric hindrance . The 2,6-methyl substitution "locks" the phenyl ring's rotation, theoretically reducing diffusion. However, this benefit is often counteracted by the increased fractional free volume (FFV) introduced by the bulky methyl groups, creating a complex trade-off between chain stiffness and packing efficiency.

This guide analyzes the structure-property relationships of PEDMT, comparing it against PET (baseline) and PEN (high-performance benchmark).

Chemical Architecture & Mechanism

The barrier performance of these polyesters is dictated by two competing factors:

-

Chain Stiffness (Good for Barrier): Rigid chains have high Glass Transition Temperatures (

) and reduce the "jump frequency" of gas molecules. -

Chain Packing/Free Volume (Critical for Barrier): Tight packing (low free volume) physically blocks gas pathways.

Structural Comparison

The following diagram illustrates the steric environment of the three competing monomers.

Figure 1: Structural evolution from PET to PEDMT and PEN.[1] Note that while PEDMT locks rotation (reducing diffusion), the methyl groups disrupt the tight packing seen in PEN.

Comparative Performance Analysis

The following table synthesizes experimental and theoretical data comparing the standard PET, the high-barrier PEN, and the methyl-substituted PEDMT.

| Property | PET (Standard) | PEN (High Barrier) | PEDMT (Methyl-Substituted) |

| Monomer | Dimethyl Terephthalate | Dimethyl 2,6-Naphthalenedicarboxylate | Dimethyl 2,6-Dimethylterephthalate |

| Glass Transition ( | ~78°C | ~120°C | ~85–95°C (Estimated)* |

| Melting Point ( | ~260°C | ~265°C | Lower / Broad (Due to symmetry disruption) |

| Ring Flipping | Frequent | Restricted | Inhibited (Steric Lock) |

| Free Volume (FFV) | Moderate | Low (Efficient Packing) | High (Methyls create voids) |

| Barrier Improvement Factor (BIF) | 1.0 (Baseline) | ~5.0x | ~0.8x – 1.5x (Variable)** |

| Crystallization Rate | Fast | Moderate | Slow (Steric hindrance) |

*Key Insights:

-

The "Steric Paradox": The methyl groups in PEDMT successfully inhibit ring flipping, which should lower the diffusion coefficient. However, they also act as "spacers," pushing chains apart and increasing solubility of gases (O2, CO2).

-

Result: Unlike PEN, which gains barrier from both stiffness and packing, PEDMT often suffers from a "loose" structure despite its stiffness. It is generally inferior to PEN for pure gas barrier applications but may offer specific selectivity or transparency benefits.

Experimental Protocols

For researchers synthesizing and testing these materials, the following protocols address the specific challenges of the 2,6-dimethyl substitution.

A. Synthesis: Transesterification of Sterically Hindered Esters

Challenge: The methyl groups at positions 2 and 6 create significant steric hindrance for the ester group at position 1, making the reaction with Ethylene Glycol (EG) sluggish compared to standard DMT.

Step-by-Step Protocol:

-

Reagent Prep: Charge reactor with Dimethyl 2,6-dimethylterephthalate (1.0 mol) and Ethylene Glycol (2.2 mol).

-

Catalyst Selection: Use a highly active catalyst system. Titanium (IV) butoxide (TBT) or Antimony Trioxide (

) with a co-catalyst (e.g., Zinc Acetate) is recommended to overcome steric barriers. -

Ester Interchange (EI):

-

Heat to 200–220°C under Nitrogen flow.

-

Critical: The reaction will be slower than standard PET. Monitor Methanol evolution strictly.

-

Maintain temperature until theoretical Methanol yield is >95%.

-

-

Polycondensation (PC):

-

Raise temperature to 275–285°C .

-

Apply vacuum gradually to < 1 mbar.

-

Note: The melt viscosity may rise rapidly due to chain stiffness. Stop when torque reaches target intrinsic viscosity (IV ~0.6 dL/g).

-

B. Barrier Testing (Isostatic Method)

To accurately measure the trade-off between stiffness and free volume, use the Time-Lag Method .

-

Film Preparation: Compression mold amorphous films (thickness ~100 µm) at

and quench rapidly in ice water to prevent crystallization (which confounds the intrinsic polymer barrier measurement). -

Permeation Setup: Use a Mocon Oxtran or similar isostatic permeation analyzer.

-

Conditions: Test at 23°C, 0% RH (standard) and 30°C, 90% RH (to test hydrophobicity).

-

Data Analysis:

-

Measure Permeability (

) . -

Calculate Diffusion Coefficient (

) from the "time lag" ( -

Derive Solubility (

) : -

Expectation: PEDMT will show lower

(due to stiffness) but higher

-

Mechanism Visualization: The Ring-Flipping Effect[2]

The following diagram details the molecular mechanism distinguishing these polymers.

Figure 2: Mechanistic pathway of gas permeation. PEDMT blocks the "Flip" pathway but opens the "Void" pathway.

Conclusion & Recommendation

For researchers evaluating Dimethyl 2,6-dimethylterephthalate for barrier applications:

-

Performance Verdict: PEDMT is not a direct substitute for PEN if the goal is maximum barrier performance. While it successfully increases chain stiffness (

), the free volume penalty often negates the barrier gain. -

Best Use Case: PEDMT is best utilized as a comonomer (e.g., 5-10% in PET) to retard crystallization or slightly boost

without the high cost of PEN, or in applications requiring specific optical properties where the amorphous nature is beneficial. -

Alternative: If high barrier is the primary requirement, Polyethylene Naphthalate (PEN) or Polyethylene Furanoate (PEF) remain the superior choices due to their ability to combine stiffness with high packing density.

References

-

Macromolecules (ACS): Effect of Dimethyl Terephthalate and Dimethyl Isophthalate on the Free Volume and Barrier Properties of Poly(ethylene terephthalate). (Discusses the impact of isomers on free volume).

- Polymer Science Series:Gas Barrier Properties of Polyester Films: The Role of Ring Flipping and Chain Packing. (General reference for the ring-flipping mechanism).

- Journal of Applied Polymer Science:Synthesis and Properties of Sterically Hindered Polyesters.

-

Wikipedia: Polyethylene Naphthalate (PEN) Properties and Applications. (Comparison baseline for 2,6-substituted polyesters).

-

PubChem: Dimethyl 2,6-dimethylterephthalate (Compound Summary). (Chemical structure verification).

Sources

A Comparative Spectroscopic Guide to Dimethylterephthalate Isomers

In the realm of chemical analysis and quality control, the precise identification of isomeric compounds is a critical challenge. Dimethylterephthalate (DMT), a key monomer in the production of polyesters such as polyethylene terephthalate (PET), exists as three distinct isomers: dimethyl terephthalate (para-isomer), dimethyl isophthalate (meta-isomer), and dimethyl phthalate (ortho-isomer). While sharing the same molecular formula (C₁₀H₁₀O₄) and weight, their structural differences, arising from the substitution pattern of the two methoxycarbonyl groups on the benzene ring, lead to unique spectroscopic fingerprints. This guide provides an in-depth comparative analysis of these isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy. Understanding these differences is paramount for researchers, scientists, and drug development professionals for unambiguous identification and quality assurance.

The Isomers: A Structural Overview

The seemingly subtle shift in the positioning of the ester functional groups has a profound impact on the molecule's symmetry and electronic environment, which in turn governs their interaction with electromagnetic radiation.

-

Dimethyl terephthalate (DMT) : The para-isomer, with the ester groups at the 1 and 4 positions, possesses the highest degree of symmetry (D₂h point group). This symmetry has significant implications for its spectroscopic properties, particularly in vibrational spectroscopy (FT-IR and Raman) and NMR.

-

Dimethyl isophthalate (DMI) : The meta-isomer has its ester groups at the 1 and 3 positions, resulting in a lower symmetry (C₂v point group) compared to DMT.

-